[(3-Ethoxy-4-fluorophenyl)sulfonyl]prop-2-enylamine
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Overview
Description
[(3-Ethoxy-4-fluorophenyl)sulfonyl]prop-2-enylamine is an organic compound that features a sulfonamide group attached to a phenyl ring substituted with ethoxy and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethoxy-4-fluorophenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[(3-Ethoxy-4-fluorophenyl)sulfonyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Ethoxy-4-fluorophenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(3-Ethoxy-4-fluorophenyl)sulfonyl]prop-2-enylamine involves its interaction with biological targets, primarily through the sulfonamide group. This group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The ethoxy and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
[(3-Ethoxy-4-fluorophenyl)sulfonyl]prop-2-enylamine: Unique due to the combination of ethoxy and fluorine substituents on the phenyl ring.
[(3-Methoxy-4-fluorophenyl)sulfonyl]prop-2-enylamine: Similar structure but with a methoxy group instead of an ethoxy group.
[(3-Ethoxy-4-chlorophenyl)sulfonyl]prop-2-enylamine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
This compound is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and fluorine groups can enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h3,5-6,8,13H,1,4,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHAIEBAOXESES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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